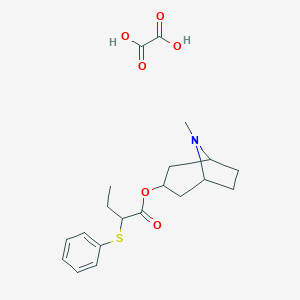
Tropine 2-(phenylthio)butanoate oxalate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tropine 2-(phenylthio)butanoate oxalate salt, also known as SM32, is a potent analgesic . It has an empirical formula of C18H25NO2S · C2H2O4 and a molecular weight of 409.50 . It is known to cause an increased release of acetylcholine at central muscarinic synapses .
Molecular Structure Analysis
The SMILES string for Tropine 2-(phenylthio)butanoate oxalate salt isOC(=O)C(O)=O.CCC(Sc1ccccc1)C(=O)O[C@@H]2C[C@@H]3CCC@HN3C . The InChI is 1S/C18H25NO2S.C2H2O4/c1-3-17(22-16-7-5-4-6-8-16)18(20)21-15-11-13-9-10-14(12-15)19(13)2;3-1(4)2(5)6/h4-8,13-15,17H,3,9-12H2,1-2H3;(H,3,4)(H,5,6)/t13-,14+,15+,17?; . Physical And Chemical Properties Analysis
Tropine 2-(phenylthio)butanoate oxalate salt has a molecular weight of 409.50 . It is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Sorption and Interaction with Soil and Minerals
The interaction of chemical compounds like Tropine 2-(phenylthio)butanoate oxalate salt with soil and minerals is critical in understanding their environmental impact and mobility. A study by Werner, Garratt, and Pigott (2012) discussed the sorption of phenoxy herbicides to soil, organic matter, and minerals. The research highlighted that soil organic matter and iron oxides are significant sorbents for such compounds, indicating that Tropine 2-(phenylthio)butanoate oxalate salt might have similar interactions with soil components, which could influence its stability and distribution in the environment Werner, Garratt, & Pigott, 2012.
Metabolic Engineering in Plant Species
The use of metabolic engineering to enhance the production of alkaloids in plants has significant implications for compounds like Tropine 2-(phenylthio)butanoate oxalate salt. Palazón, Navarro‐Ocaña, Hérnandez-Vázquez, and Mirjalili (2008) detailed how metabolic engineering techniques can improve the production of tropane alkaloids, focusing on scopolamine. This research suggests that similar techniques could potentially be applied to optimize the production of Tropine 2-(phenylthio)butanoate oxalate salt in plant species, enhancing its availability for various applications Palazón, Navarro‐Ocaña, Hérnandez-Vázquez, & Mirjalili, 2008.
Therapeutic and Biological Relevance
Tropine 2-(phenylthio)butanoate oxalate salt, like other compounds, may interact with biological systems in ways that are therapeutically relevant. Hecht (2000) discussed the inhibition of carcinogenesis by isothiocyanates, emphasizing the potential of natural and synthetic compounds to act as chemopreventive agents. This suggests that Tropine 2-(phenylthio)butanoate oxalate salt could also have chemopreventive properties, given its structural characteristics Hecht, 2000.
Nutritional Treatment and Biochemical Studies
Compounds like Tropine 2-(phenylthio)butanoate oxalate salt might be involved in nutritional treatments and have impacts on biochemical pathways. Badawy (2013) reviewed the novel nutritional treatment for manic and psychotic disorders, focusing on amino acid depletion studies. This indicates that understanding the biochemical pathways and interactions of Tropine 2-(phenylthio)butanoate oxalate salt could lead to new therapeutic approaches or nutritional treatments Badawy, 2013.
Interaction with Amino Acids and Microbiome
The interaction of chemical compounds with amino acids and the microbiome is an area of significant interest in scientific research. Grifka-Walk, Jenkins, and Kominsky (2021) reviewed the intra-kingdom signaling molecule tryptophan, emphasizing its metabolic pathways and implications in host and microbiome interactions. This suggests that Tropine 2-(phenylthio)butanoate oxalate salt could similarly interact with amino acids and influence microbiome dynamics Grifka-Walk, Jenkins, & Kominsky, 2021.
Propriétés
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylsulfanylbutanoate;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2S.C2H2O4/c1-3-17(22-16-7-5-4-6-8-16)18(20)21-15-11-13-9-10-14(12-15)19(13)2;3-1(4)2(5)6/h4-8,13-15,17H,3,9-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBVWGGNICLTMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC1CC2CCC(C1)N2C)SC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tropine 2-(phenylthio)butanoate oxalate salt | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

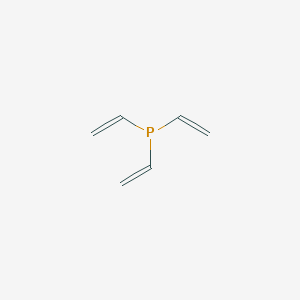


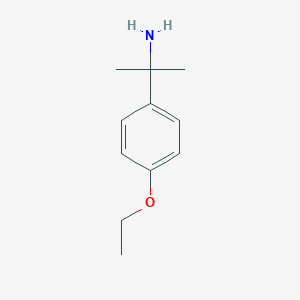
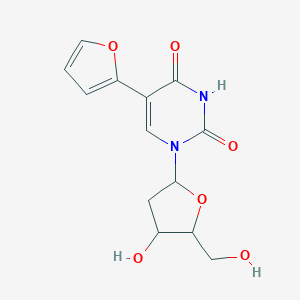
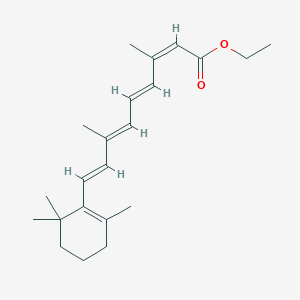
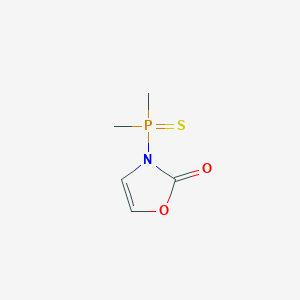
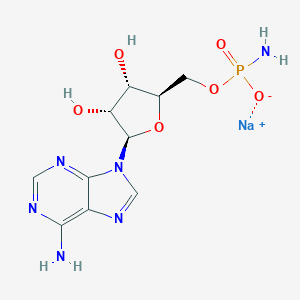
![3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol](/img/structure/B117747.png)
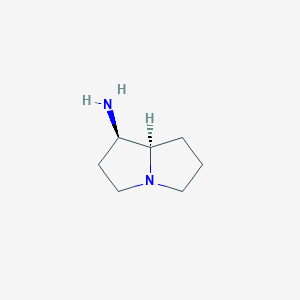
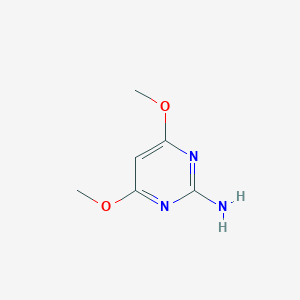
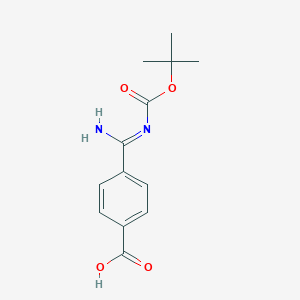
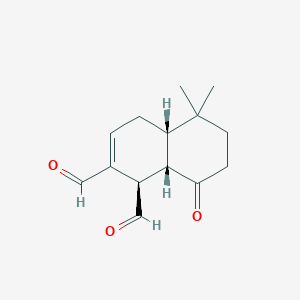
![1-Cyclopropyl-7-[2-(ethylamino)ethylamino]-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B117764.png)